2-Cyclopropyl-5-vinylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethenylpyridine |
InChI |
InChI=1S/C10H11N/c1-2-8-3-6-10(11-7-8)9-4-5-9/h2-3,6-7,9H,1,4-5H2 |
InChI Key |
YDVUWMQTRYLCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)C2CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropyl 5 Vinylpyridine and Its Precursors
Regioselective Synthesis of the Pyridine (B92270) Core and Subsequent Functionalization
The synthesis of substituted pyridines with specific regiochemistry is a foundational challenge in heterocyclic chemistry. nih.gov Achieving the desired 2,5-disubstituted pattern for 2-cyclopropyl-5-vinylpyridine requires careful selection of synthetic routes. Generally, this involves either building the pyridine ring from acyclic precursors with the substituents already in place or, more commonly, functionalizing a pre-existing pyridine ring. acs.orgnih.gov Late-stage functionalization techniques, such as C-H activation, have gained prominence, allowing for the direct introduction of functional groups onto the pyridine scaffold, though controlling regioselectivity can be complex and often requires directing groups. acs.orgnih.govchemrxiv.org For the target molecule, a common strategy involves starting with a pyridine derivative that allows for the sequential and controlled introduction of the cyclopropyl (B3062369) and vinyl moieties.
Strategies for Introducing the Vinyl Substituent
The vinyl group is a key functional handle on the pyridine ring. Its introduction can be accomplished through several reliable methods, including elimination reactions of alcohol precursors and modern cross-coupling chemistry.
A classic and effective method for forming a vinyl group on a pyridine ring is through the dehydration of a corresponding pyridylethyl alcohol. This approach is particularly relevant for the synthesis of vinylpyridines from readily available starting materials. The process involves the elimination of a water molecule from the alcohol to form a carbon-carbon double bond.
One patented process for preparing 2-vinylpyridine (B74390) involves adding a solution of 2-pyridine ethanol (B145695) (also known as 2-hydroxyethylpyridine) to a strong inorganic alkali, such as a 50% aqueous solution of a caustic alkali, at temperatures ranging from 100 to 250°C. google.com Under these conditions, the dehydration occurs, and the resulting 2-vinylpyridine is simultaneously distilled from the reaction mixture. google.com The reaction can be carried out at atmospheric pressure, with the pyridylethyl alcohol solution being added over a period of time to control the reaction rate. google.com
Table 1: Conditions for Dehydration of 2-Pyridine Ethanol
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 2-Pyridine ethanol | google.com |
| Reagent | Strong inorganic alkali (e.g., caustic alkali) | google.com |
| Temperature | 100 - 250°C | google.com |
| Pressure | Atmospheric | google.com |
| Process | Simultaneous distillation of product | google.com |
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, providing a versatile route to vinylpyridines from halopyridine precursors. The three most prominent methods in this category are the Suzuki, Heck, and Stille reactions.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a halopyridine with a vinylboron species, such as potassium vinyltrifluoroborate or trivinylboroxane. nih.govorgsyn.org This reaction tolerates a wide range of functional groups and often proceeds under mild conditions. mdpi.com For instance, bromopolypyridines have been successfully coupled with potassium vinyltrifluoroborate to afford vinyl-substituted polypyridyl ligands in moderate to good yields. nih.gov
The Heck reaction provides a direct route to vinylpyridines by coupling a halopyridine with an alkene, or conversely, a vinylpyridine with an aryl halide. nih.gov For example, the palladium-catalyzed reaction of 2-vinylpyridine with various aryl chlorides can be achieved using a PdCl₂(PCy₃)₂ catalyst and a cesium carbonate base. Oxidative Heck reactions have also been developed, coupling vinyl pyridines with aryl boronic acids in the presence of a palladium catalyst and an oxidant. researchgate.netresearchgate.net
The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide. wikipedia.orglibretexts.org To synthesize a vinylpyridine, a halopyridine can be reacted with a vinylstannane, such as tributyl(vinyl)tin, in the presence of a palladium catalyst. orgsyn.orgorganic-chemistry.org Stille couplings are known for their tolerance of a broad array of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Coupling Reactions for Vinyl Group Introduction
| Reaction | Vinyl Source | Halopyridine Partner | Key Features |
|---|---|---|---|
| Suzuki | Vinylboronic acid/ester, Potassium vinyltrifluoroborate | Bromo- or Iodo-pyridine | Mild conditions, non-toxic boron reagents. nih.govorgsyn.org |
| Heck | Ethene or other simple alkenes | Bromo- or Iodo-pyridine | Atom-economical (uses simple alkenes). nih.gov |
| Stille | Vinylstannane | Chloro-, Bromo-, or Iodo-pyridine | Broad functional group tolerance. wikipedia.orgorganic-chemistry.org |
On an industrial scale, the synthesis of vinylpyridines often prioritizes cost-effectiveness, high yield, and process simplicity. The production of 2-vinylpyridine from 2-hydroxyethylpyridine is a prime example. This process typically begins with the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) to produce 2-hydroxyethylpyridine. patsnap.comchemicalbook.com
The subsequent dehydration of 2-hydroxyethylpyridine is the key step. An industrial method involves using a catalyst to facilitate the removal of water. google.com Catalysts for this process can be acidic (sulfuric acid, phosphoric acid) or basic (sodium hydroxide, potassium hydroxide). google.com The reaction is typically carried out by stirring the 2-hydroxyethylpyridine with the catalyst (at a weight ratio of 1:0.05 to 1:1.0) at a temperature between 100 and 190°C for a short period (5 to 30 minutes). google.com The product, 2-vinylpyridine, is collected by distillation under reduced pressure. google.com The water generated during the reaction is separated from the distilled fractions, and the crude product is purified by a final vacuum distillation to yield the finished product. google.com
Methodologies for Cyclopropyl Moiety Introduction
The introduction of the cyclopropyl group is the final key transformation. This is typically achieved by the cyclopropanation of the vinyl group on a pre-formed vinylpyridine substrate. The choice of reagent is critical for achieving high efficiency and, in some cases, stereoselectivity.
Cyclopropanation of an alkene, such as the vinyl group in a vinylpyridine, involves the addition of a carbene or carbenoid equivalent across the double bond. wikipedia.org Diazo compounds and sulfonium (B1226848) ylides are two of the most important classes of reagents for this transformation.
Diazo compounds , such as ethyl diazoacetate, serve as precursors to carbenes, typically through catalysis with transition metals like rhodium or copper. semanticscholar.orgnih.gov The reaction of a vinylpyridine with a diazo compound in the presence of a suitable catalyst would generate a metallocarbene, which then transfers the carbene moiety to the vinyl group to form the cyclopropane (B1198618) ring. semanticscholar.org This method is versatile, allowing for the synthesis of a wide range of substituted cyclopropanes. nih.gov
Sulfonium ylides , utilized in the Corey-Chaykovsky reaction, offer a complementary approach. acsgcipr.org A sulfonium ylide, generated by treating a sulfonium salt with a base, acts as a nucleophile that adds to the electron-deficient double bond of the vinylpyridine (which can be activated by the electron-withdrawing nature of the pyridine ring). organic-chemistry.orgprinceton.edu This is followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the sulfide (B99878) to close the three-membered ring. acsgcipr.org This method is particularly effective for conjugated alkenes and can offer high diastereoselectivity. organic-chemistry.orgnih.gov Recent studies have also demonstrated the cyclopropanation of activated N-heteroarenes using sulfur ylides. nih.gov
Table 3: Reagents for Cyclopropanation of Vinylpyridines
| Reagent Class | Example Reagent | Mechanism | Key Features |
|---|---|---|---|
| Diazo Compounds | Ethyl diazoacetate | Catalytic carbene transfer | Versatile, compatible with various catalysts (Rh, Cu). wikipedia.orgsemanticscholar.org |
| Sulfonium Ylides | Dimethylsulfoxonium methylide | Nucleophilic addition-elimination | Effective for conjugated systems, can be stereoselective. acsgcipr.orgorganic-chemistry.org |
Cyclization Reactions of Halogenated Pyridine Derivatives
The formation of a cyclopropyl group attached to a pyridine ring via intramolecular cyclization of a halogenated precursor represents a powerful synthetic strategy. This approach typically involves the generation of a carbanion from a suitable pyridine derivative bearing a leaving group (e.g., a halogen) on a side chain, which then displaces a halogen on the pyridine ring in an intramolecular nucleophilic substitution.
A general strategy would involve a precursor such as 2-chloro-5-(3,3-dihalopropyl)pyridine. Treatment of this substrate with a strong, non-nucleophilic base could induce a 1,3-elimination reaction to form the cyclopropane ring. The choice of base and reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular reactions or elimination pathways.
While specific examples for the direct synthesis of this compound via this route are not extensively documented, the principle is well-established in carbocyclic chemistry. Dearomatization reactions of pyridine derivatives can also lead to complex cyclic systems, although these typically result in fused-ring structures like indolizinones rather than simple cyclopropyl-substituted pyridines. rsc.org The challenge lies in designing a pyridine precursor with an appropriately positioned side chain and leaving groups that selectively form the desired three-membered ring.
Table 1: Hypothetical Cyclization Precursors and Conditions This table presents plausible, though not explicitly documented, pathways based on established chemical principles.
| Precursor | Reagent/Catalyst | Conditions | Product |
| 2-Halo-5-(3-halopropyl)pyridine | Strong Base (e.g., NaH, LDA) | Aprotic Solvent (e.g., THF, Dioxane) | 2-Cyclopropyl-5-halopyridine |
| 2-Halo-5-(1,3-dihaloisopropyl)pyridine | Organometallic Reagent (e.g., n-BuLi) | Low Temperature | 2-(1-halocyclopropyl)-5-halopyridine |
Suzuki Coupling and Related Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient and versatile methods for forming carbon-carbon bonds. This strategy is highly applicable for the synthesis of this compound. Two primary retrosynthetic pathways can be envisioned:
Coupling of a cyclopropylboron species with a vinyl-substituted halopyridine: This involves the reaction of a precursor like 2-chloro-5-vinylpyridine (B115529) or 2-bromo-5-vinylpyridine (B1529752) with cyclopropylboronic acid or its esters.
Coupling of a vinylboron species with a cyclopropyl-substituted halopyridine: This route would utilize a precursor like 2-cyclopropyl-5-bromopyridine and react it with a vinylating agent such as potassium vinyltrifluoroborate.
The Suzuki coupling is tolerant of a wide variety of functional groups and is often carried out under mild conditions. The synthesis of various pyridine derivatives using this method has been extensively reported. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a Pd(PPh₃)₄ catalyst. mdpi.com This demonstrates the feasibility of applying such conditions to the synthesis of the target molecule. The necessary halogenated pyridine precursors can be prepared through established methods; for example, 2-amino-5-bromopyridine (B118841) can be synthesized from 2-aminopyridine. researchgate.net
Table 2: Representative Suzuki Cross-Coupling Conditions for Pyridine Derivatives
| Pyridine Substrate | Boron Reagent | Catalyst | Base | Solvent | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane/Water | 60-85% | mdpi.com |
| 2-Bromopyridine | Lithium 2-Pyridyltriolborate | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/Water | 80-95% | wikipedia.org |
| 5-Bromo-2-methylpyridin-3-amine (acetylated) | Arylboronic acid | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane/Water | 65-90% | mdpi.com |
One-Pot Synthetic Approaches for Cyclopropylpyridinium Salts
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While the direct one-pot synthesis of a cyclopropylpyridinium salt is not a widely reported transformation, general methods for synthesizing polysubstituted pyridinium (B92312) salts can be adapted. These methods often involve the annulation of suitable precursors.
For example, one could envision a multi-component reaction involving a cyclopropyl-substituted enamine or a related intermediate that undergoes cyclization with an alkyne derivative to form the pyridinium core in a single pot. Such strategies often rely on synergistic catalyst systems to promote the tandem reactions. The challenge in applying this to this compound would be the incorporation of both the cyclopropyl and vinyl groups with correct regioselectivity during the one-pot annulation process.
Stereoselective Synthesis of this compound Derivatives
Introducing stereocenters into the cyclopropyl ring or on substituents of the pyridine core requires advanced asymmetric synthetic methods. The development of enantioselective and diastereoselective approaches is crucial for applications in pharmaceutical and agrochemical research.
Enantioselective Approaches in Pyridine Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, chirality can be introduced at the cyclopropane ring, particularly if it is substituted. General methods for the enantioselective synthesis of cyclopropanes are well-developed and could potentially be applied to a vinylpyridine substrate.
Key strategies include:
Catalytic Asymmetric Cyclopropanation: This involves the reaction of a vinylpyridine with a diazo compound in the presence of a chiral transition metal catalyst (e.g., based on rhodium, copper, or ruthenium). The chiral ligand on the metal directs the approach of the carbene, leading to the formation of one enantiomer of the cyclopropane product in excess.
Asymmetric Michael-Initiated Ring-Closure (MIRC): This powerful method can be used to construct chiral cyclopropanes. An efficient route to chiral cyclopropyl purine (B94841) nucleoside analogues has been established via the catalytic asymmetric MIRC reaction of α-purine acrylates with α-bromo-carboxylic esters, achieving excellent diastereoselectivities and high enantiomeric excess (93-97% ee). nih.gov A similar strategy could be conceived for a suitably activated vinylpyridine derivative.
Table 3: General Enantioselective Cyclopropanation Methods
| Olefin Type | Carbene Source | Chiral Catalyst System | Enantiomeric Excess (ee) |
| Terminal Alkynes | Diazoacetates | Rh₂(5S-MEPY)₄ | 90-97% |
| α-Purine Acrylates | α-Bromo-carboxylic esters | (DHQD)₂AQN | 93-97% |
| Vinyl Cyclopropanes | Alkylidene Azlactones | Pd(0) with Chiral Ligand | >95% |
Diastereoselective Control in Cyclopropyl Ring Formation
When the cyclopropane ring bears more than one substituent, diastereomers are possible. Diastereoselective control is essential for creating molecules with specific three-dimensional arrangements. The cyclopropanation of a vinylpyridine substrate offers a direct route to installing the cyclopropyl group, and the stereochemical outcome of this reaction can often be controlled.
Methods utilizing ylides are particularly effective for diastereoselective cyclopropanation.
Sulfur Ylides: The reaction of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides provides vinyl-substituted cyclopropanes with high regio- and trans-diastereoselectivity. organic-chemistry.org This approach could be adapted to a 2-vinylpyridine system, where the pyridine ring itself influences the electronics of the vinyl group.
Chiral Telluronium Ylides: Novel chiral telluronium salts have been designed for the asymmetric synthesis of vinylcyclopropanes. By choosing the appropriate base (e.g., LiTMP or LDA), it is possible to selectively synthesize either the cis or trans diastereomer with high diastereoselectivity and excellent enantioselectivity. nih.gov
Vinyl Sulfoxonium Ylides: A three-component stereoselective cyclopropanation involving vinyl sulfoxonium ylides, indane 1,3-dione, and aldehydes has been reported, proceeding with high diastereoselectivity under mild conditions. rsc.org The mechanism and origin of this selectivity have been rationalized through DFT studies.
These methodologies provide a robust toolkit for controlling the relative and absolute stereochemistry during the formation of the cyclopropyl ring adjacent to a pyridine nucleus.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Cyclopropyl 5 Vinylpyridine
Reactivity Profiles of the Vinyl Group in 2-Cyclopropyl-5-vinylpyridine
The vinyl group in this compound serves as a versatile handle for a range of chemical transformations, most notably cycloadditions and radical additions. The conjugation with the pyridine (B92270) ring polarizes the double bond, making it susceptible to attack by various reagents.
[2+2] Photocycloaddition Reactions with Acyclic Vinylpyridines
Photochemical [2+2] cycloaddition is a powerful method for the construction of cyclobutane rings and represents a key reaction of the vinyl group. acs.org For acyclic vinylpyridines, achieving high levels of stereocontrol in these reactions is challenging due to the involvement of high-energy, open-shell triplet intermediates that can undergo competing stereorandom reactions. nih.govnih.govacs.org
Visible-light-mediated strategies have been developed that merge chiral Brønsted acid catalysis with energy transfer photocatalysis to achieve stereocontrolled [2+2] photocycloadditions. nih.gov In a typical mechanism, an Iridium(III) photocatalyst sensitizes the vinylpyridine substrate. nih.govacs.org A crucial aspect of achieving enantioselectivity is the formation of a highly organized ternary complex involving the chiral Brønsted acid catalyst, the vinylpyridine substrate, and the reaction partner (e.g., an N-vinylacetamide). nih.gov This preorganization within the chiral complex facilitates the enantioselective [2+2] cycloaddition, outcompeting the off-catalyst olefin isomerization that would lead to racemic products. nih.govacs.org
The addition of a Brønsted acid can alter the reactivity profile of the vinylpyridine, enabling the intermolecular cycloaddition to proceed efficiently where simple irradiation would otherwise lead preferentially to isomerization of the short-lived acyclic triplet diradical. nih.govacs.org This approach has been successful for various acyclic 2-vinylpyridines, demonstrating tolerance for a range of functional groups. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature |
| Acyclic Vinylpyridine | N-vinylacetamide | Ir(III) photocatalyst + Chiral Brønsted Acid | Cyclobutane | High diastereo- and enantioselectivity via a ternary complex. nih.govnih.gov |
| Acyclic Vinylpyridine | Olefin | Photosensitizer | Cyclobutane | Competes with preferential (Z)-isomer relaxation. nih.gov |
Catalytic Enantioselective Radical Additions to Vinylpyridines
The electron-deficient nature of the vinyl group in vinylpyridines makes it an excellent acceptor for radical species. The development of cooperative photoredox and asymmetric catalysis has enabled the first general method for the enantioselective addition of prochiral radicals to vinylpyridines. northeastern.edunih.govacs.orgacs.org
This transformation is typically mediated by visible light and involves a dual catalytic system: a photoredox catalyst (such as a dicyanopyrazine-derived chromophore, DPZ) and a chiral Brønsted acid (like a chiral phosphoric acid). northeastern.eduacs.org The mechanism proceeds as follows:
The photoredox catalyst, upon excitation by visible light, generates prochiral radicals (e.g., ketyl or α-aminoalkyl radicals) from precursors like aldehydes, ketones, or imines via a single-electron transfer reduction. acs.org
The chiral Brønsted acid activates the vinylpyridine substrate through protonation or hydrogen bonding, simultaneously creating a chiral environment. northeastern.eduacs.org
The generated radical undergoes a conjugate addition to the activated vinylpyridine. acs.org
The chiral catalyst controls the stereochemical outcome of the addition, leading to the formation of valuable chiral γ-functionalized pyridines with high yields and enantioselectivities. northeastern.edunih.govacs.org
This methodology allows for the efficient synthesis of chiral γ-secondary/tertiary hydroxyl- and amino-substituted pyridines, which are important structural motifs in pharmaceuticals. northeastern.eduacs.org
| Radical Precursor | Vinylpyridine | Catalyst System | Product | Enantiomeric Excess (ee) |
| Aldehydes | 2-Vinylpyridine (B74390) | DPZ Photocatalyst + Chiral Phosphoric Acid | γ-hydroxyl-substituted pyridine | Good to Excellent northeastern.eduacs.org |
| Ketones | 2-Vinylpyridine | DPZ Photocatalyst + Chiral Phosphoric Acid | γ-hydroxyl-substituted pyridine | Good to Excellent northeastern.eduacs.org |
| Imines | 2-Vinylpyridine | DPZ Photocatalyst + Chiral Phosphoric Acid | γ-amino-substituted pyridine | Good to Excellent northeastern.edu |
Cyclopropyl (B3062369) Ring Reactivity and Transformations
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique reactivity compared to acyclic alkanes. nih.gov The C-C bonds have increased p-character, allowing the ring to behave similarly to a double bond in certain reactions, such as interacting with transition metals.
Ring-Opening Reactions with Nucleophilic Reagents
The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage under certain conditions, particularly when activated by an adjacent functional group. For cyclopropanes attached to a pyridine ring, the ring can be opened by nucleophilic attack, often facilitated by a catalyst.
A general method for the nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes utilizes a Brønsted acid catalyst (e.g., TfOH) in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). scispace.com The proposed mechanism involves the initial protonation of the acceptor group (or in the case of 2-cyclopropylpyridine (B3349194), potentially the pyridine nitrogen), which polarizes the cyclopropane (B1198618) C-C bond. This activation facilitates a nucleophilic attack at one of the benzylic carbons in an SN2-like manner, leading to the ring-opened product. scispace.comnih.gov This method is compatible with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. scispace.com
In a more specific example relevant to the 2-pyridyl substituent, a gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles leads to C-C bond cleavage of the cyclopropane ring. rsc.org This process provides access to structurally diverse indolizine derivatives under mild conditions. The reaction is believed to proceed via an intramolecular nucleophilic attack of the pyridine nitrogen onto the gold-activated alkyne, which facilitates the subsequent ring-opening of the cyclopropane by an external nucleophile. rsc.org
| Cyclopropane Type | Catalyst | Nucleophile | Product Type | Mechanistic Feature |
| Donor-Acceptor Cyclopropane | Brønsted Acid (TfOH) | Arenes, Indoles, Alcohols | Ring-opened functionalized alkane | SN2-like attack on protonated cyclopropane. scispace.com |
| 2-(1-Alkynyl-cyclopropyl)pyridine | Gold Catalyst | N-, C-, O-based Nucleophiles | Indolizine derivative | Intramolecular cyclization followed by nucleophilic ring-opening. rsc.org |
Vinyl Cyclopropane Rearrangements (VCPR) and Competing Pathways
The vinylcyclopropane-cyclopentene rearrangement (VCPR) is a classic thermal ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This rearrangement can proceed through two primary mechanistic pathways: a concerted, orbital-symmetry-controlled pericyclic process or a stepwise, diradical-mediated process. wikipedia.orgnih.gov The operative mechanism is highly dependent on the specific substrate and its stereochemistry. wikipedia.org
Computational studies have shown that the rearrangement and stereoisomerization of various vinylcyclopropanes can be explored using density functional theory. nih.gov For the parent vinylcyclopropane, the activation energy is approximately 50 kcal/mol. wikipedia.org The stereochemical outcome often dictates the likely pathway; for instance, trans-vinylcyclopropanes may favor the symmetry-allowed concerted pathway, while cis-isomers might proceed via a diradical mechanism. wikipedia.org Higher energy diradical intermediates can be responsible for the scrambling of stereochemistry, leading to a mixture of products. nih.gov In the context of this compound, the molecule contains the necessary vinylcyclopropane moiety for this rearrangement, suggesting that upon thermal activation, it could potentially rearrange to a cyclopenta[c]pyridine derivative.
Catalytic Asymmetric Intermolecular [3+2] Cycloaddition of Cyclopropylamines
While not a direct reaction of this compound itself, the reactivity of the cyclopropyl group is well-illustrated by the [3+2] cycloaddition of cyclopropylamines with olefins, which serves as a powerful method for constructing cyclopentylamine skeletons. acs.org This transformation can be achieved via visible-light-driven photoredox catalysis. nih.govnih.gov
A dual catalyst system, often involving an organic photosensitizer (like DPZ) and a chiral phosphoric acid, is effective for these transformations. acs.org The reaction is initiated by the single-electron oxidation of the N-arylcyclopropylamine by the excited photocatalyst, forming a nitrogen-centered radical cation. nih.gov This is followed by a rapid, strain-induced ring-opening of the cyclopropyl group to generate a distonic radical cation. This intermediate then adds to an electron-deficient olefin. Subsequent reduction and cyclization steps yield the final cyclopentylamine product. acs.org The chiral phosphoric acid catalyst plays a crucial role in controlling the enantioselectivity of the cycloaddition. acs.orgrsc.orgrsc.org This methodology provides efficient access to a wide array of valuable enantioenriched cyclopentylamines with high yields and stereoselectivity. acs.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Mechanistic Step |
| N-Arylcyclopropylamine | Electron-Deficient Olefin | DPZ Photocatalyst + Chiral Phosphoric Acid | Chiral Cyclopentylamine | Oxidative ring-opening of cyclopropylamine to a radical cation. acs.orgacs.org |
| N-Cyclopropyl Arylamine | Electron-Rich Olefin | Photoredox Catalyst + Chiral H-bond Catalyst | Chiral Cyclopentylamine | Atom-economical cycloaddition. rsc.orgrsc.org |
Interplay Between Cyclopropyl and Vinyl Moieties in this compound
The chemical behavior of this compound is profoundly influenced by the electronic interactions between the cyclopropyl ring, the vinyl group, and the pyridine nucleus. These functional groups are not electronically isolated; instead, they engage in a complex interplay of conjugation and hyperconjugation that dictates the molecule's reactivity.
Conjugation and Hyperconjugation Effects on Reactivity
The cyclopropyl group, despite being a saturated ring system, exhibits unique electronic properties that resemble those of a carbon-carbon double bond. This arises from the high p-character of its C-C sigma bonds, often described by the Walsh orbital model. wikipedia.org These orbitals can overlap with adjacent π-systems, allowing the cyclopropyl group to act as a π-electron donor. stackexchange.com In this compound, the cyclopropyl ring is positioned to engage in conjugation with the π-system of the pyridine ring. This donation of electron density from the cyclopropyl group increases the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic and nucleophilic attack.
Influence of Substituents on Reaction Selectivity and Kinetics
The introduction of additional substituents onto the pyridine ring, the cyclopropyl group, or the vinyl moiety would significantly alter the reaction selectivity and kinetics of this compound. The principles of these effects can be understood by examining related substituted pyridine and cyclopropane systems.
Substituents on the pyridine ring influence its basicity and the electron density of the entire π-system. researchgate.net
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), would increase the electron density on the pyridine ring. This enhances the nucleophilicity of the nitrogen atom and activates the ring towards electrophilic substitution, while also influencing the reactivity of the vinyl group. lumenlearning.comuoanbar.edu.iq
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), would decrease the electron density of the pyridine ring. libretexts.org This reduces the nucleophilicity of the nitrogen and deactivates the ring towards electrophiles, making nucleophilic substitution more favorable at positions 2 and 4. uoanbar.edu.iq
The quantitative impact of these substituents on reaction rates and equilibria is often evaluated using the Hammett equation, which provides a linear free-energy relationship. wikipedia.org For substituted pyridines, Hammett plots of log(k/k₀) versus the substituent constant (σ) yield a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects. sciepub.comrsc.org A positive ρ value signifies that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value indicates acceleration by EDGs (buildup of positive charge). viu.ca
Similarly, substituents on the cyclopropyl ring can affect reactivity. Electron-donating groups can enhance its ability to stabilize adjacent positive charge, while electron-withdrawing groups make the ring itself more susceptible to nucleophilic ring-opening reactions. nih.gov Substituents on the vinyl group would directly impact its reactivity in addition, polymerization, and cross-coupling reactions by modifying the electronic density and steric accessibility of the double bond.
Metal-Mediated and Catalytic Transformations
The distinct functional groups within this compound make it a versatile substrate for a variety of metal-mediated and catalytic transformations. The pyridine nitrogen can act as a directing group, while the vinyl and cyclopropyl moieties offer reactive sites for bond formation and rearrangement.
Oxidative Addition Reactions with Platinum(II) Complexes
The vinylpyridine scaffold is known to participate in cyclometalation reactions with platinum(II) precursors to form stable cycloplatinated(II) complexes. These complexes are key intermediates in various catalytic cycles and can undergo further transformations, such as oxidative addition.
Detailed kinetic studies on the oxidative addition of methyl iodide (MeI) to complexes of the closely related 2-vinylpyridine (Vpy), specifically of the type [PtMe(Vpy)(PR₃)], provide significant insight into the expected reactivity of this compound analogs. nih.gov The reaction proceeds via an SN2 mechanism, involving a nucleophilic attack by the electron-rich Pt(II) center on the methyl iodide. nih.gov The reaction rate is highly dependent on the nature of the ancillary phosphine ligand (PR₃). Ligands that increase the electron density at the platinum center accelerate the reaction. nih.gov
The trend in reaction rates follows the order of phosphine basicity: PPhMe₂ > PPh₂Me > PPh₃. nih.gov The complex with PPhMe₂, having the most electron-rich Pt(II) center, exhibits the fastest reaction rate, while the PPh₃ derivative is the slowest. nih.gov
| Complex (PR₃) | Temperature (°C) | k₂ × 10³ (M⁻¹s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|---|
| 1a (PPh₃) | 25 | 1.50 | 50 ± 2 | -139 ± 5 |
| 30 | 2.25 | |||
| 35 | 3.20 | |||
| 40 | 4.70 | |||
| 1b (PPh₂Me) | 15 | 4.11 | 44 ± 1 | -149 ± 4 |
| 20 | 6.00 | |||
| 25 | 8.60 | |||
| 30 | 12.1 | |||
| 1c (PPhMe₂) | 5 | 34.5 | 34 ± 1 | -168 ± 3 |
| 10 | 49.0 | |||
| 15 | 68.0 | |||
| 20 | 93.0 |
The large, negative entropies of activation (ΔS‡) are consistent with a highly ordered, associative transition state characteristic of an SN2 mechanism. nih.gov These findings suggest that a cycloplatinated complex of this compound would undergo similar oxidative addition reactions, with the kinetics being tunable through the choice of ancillary ligands.
Role of Transition Metal Catalysis in Vinylpyridine Transformations
The vinyl group of this compound is a prime site for transformations enabled by transition metal catalysis. The coordination of the pyridine nitrogen to the metal center can pre-organize the substrate, influencing regioselectivity and reactivity. A wide range of transformations can be envisioned for this moiety, including:
Heck-type Reactions: Palladium-catalyzed coupling of the vinyl group with aryl or vinyl halides allows for the extension of the conjugated system and the synthesis of more complex stilbene-like structures.
Hydrofunctionalization: Reactions such as hydroamination, hydroboration, and hydrosilylation, catalyzed by metals like rhodium, palladium, or copper, can introduce valuable functional groups at the vinyl moiety with high atom economy.
Cycloadditions: The vinyl group can participate as a 2π-electron component in various metal-catalyzed cycloaddition reactions, such as [4+2] and [5+2] cycloadditions, to construct complex polycyclic frameworks. The cyclopropyl group can also participate in such reactions, for example, as a three-carbon synthon in rhodium-catalyzed [5+2] cycloadditions with alkynes or allenes. uoanbar.edu.iq
Photoredox Catalysis and Asymmetric Catalysis
Modern catalytic methods, including photoredox and asymmetric catalysis, offer powerful tools to unlock novel reactivity for this compound.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve through traditional thermal methods. The vinyl group is an excellent acceptor for radicals generated via photoredox cycles. Furthermore, the strained cyclopropyl ring can undergo ring-opening upon single-electron transfer (SET), generating a distonic radical cation. This reactivity can be harnessed in strain-release cycloaddition reactions. For instance, a photogenerated vinylcyclopropane can undergo a [3+2] cycloaddition with an alkyne, driven by a triplet sensitizer, to form complex cyclopentane rings. rsc.org
Asymmetric Catalysis: The development of enantioselective transformations is crucial for the synthesis of chiral molecules. For this compound, asymmetric catalysis can be applied to reactions at both the vinyl and cyclopropyl groups. Chiral Lewis acids or transition metal complexes can control the facial selectivity of reactions involving the vinyl group. For example, asymmetric photochemical [2+2] cycloadditions of acyclic vinylpyridines have been achieved with high levels of diastereo- and enantioselectivity using a chiral catalyst that promotes substrate pre-organization. nih.gov Similarly, rhodium complexes with chiral ligands like (R)-BINAP have been successfully employed in the asymmetric [5+2] cycloaddition of vinylcyclopropanes, achieving enantiomeric excesses of ≥95%. uoanbar.edu.iq This highlights the potential for developing highly stereocontrolled transformations of this compound to access valuable, enantioenriched building blocks.
Polymerization Science and Macromolecular Engineering of 2 Cyclopropyl 5 Vinylpyridine
Homopolymerization Studies of 2-Cyclopropyl-5-vinylpyridine
There are no available scientific reports detailing the homopolymerization of this compound. General knowledge of vinyl and cyclopropane (B1198618) chemistry suggests potential pathways, but these have not been experimentally verified for this specific molecule.
Radical Polymerization: Investigation of Ring-Opening vs. Vinyl Polymerization
No studies have been found that investigate the radical polymerization of this compound. Consequently, there is no experimental data on the competition between the polymerization of the vinyl group and the potential ring-opening of the cyclopropyl (B3062369) group under radical initiation.
Anionic Polymerization Methodologies
There is no published research on the anionic polymerization of this compound. While anionic polymerization is a common method for vinylpyridines, the influence of the 2-cyclopropyl substituent on this process has not been investigated. ufl.eduresearchgate.netwikipedia.orgsemanticscholar.org
Controlled Polymerization Techniques (e.g., RAFT)
No literature exists describing the controlled polymerization of this compound using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Although RAFT has been successfully applied to other vinylpyridine monomers, its application to this specific monomer has not been reported. researchgate.netmdpi.commdpi.com
Copolymerization Strategies Involving this compound
There is a lack of research on the copolymerization of this compound with other monomers.
Synthesis of Novel Copolymer Architectures
No studies have been published on the synthesis of novel copolymer architectures incorporating this compound.
Reactivity Ratios and Monomer Incorporation Studies
Due to the absence of copolymerization studies, there is no data available on the reactivity ratios of this compound with any comonomer. Such data is essential for predicting copolymer composition and has been determined for other substituted vinylpyridines. researchgate.netekb.eg
Block and Graft Copolymer Synthesis
The synthesis of block and graft copolymers containing this compound can be achieved through various controlled polymerization techniques, which allow for the precise design of macromolecular architectures. These methods are crucial for developing materials with tailored properties, combining the unique characteristics of the poly(this compound) block with those of other polymers.
Block Copolymers: Living polymerization techniques are the most effective methods for synthesizing well-defined block copolymers. Anionic polymerization and controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are particularly relevant.
In a typical sequential monomer addition approach using living polymerization, one monomer is polymerized first to create a living polymer chain. Subsequently, a second monomer, in this case, this compound, is added to the living polymer chains, resulting in the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. For instance, the synthesis of block copolymers of 2- and 4-vinylpyridine has been successfully demonstrated using RAFT polymerization, indicating that similar methods could be applied to this compound. researchgate.net
A hypothetical reaction scheme for the synthesis of a diblock copolymer of styrene and this compound via RAFT polymerization is presented below:
Table 1: Hypothetical RAFT Polymerization for Polystyrene-block-poly(this compound)
| Step | Reactants | Conditions | Product |
| 1 | Styrene, RAFT agent, Initiator | Thermal or photoinitiation | Living Polystyrene Chains |
| 2 | Living Polystyrene Chains, this compound | Continued polymerization | Polystyrene-block-poly(this compound) |
Graft Copolymers: Graft copolymers featuring poly(this compound) side chains on a polymer backbone can be synthesized through three main strategies: "grafting-from," "grafting-onto," and "grafting-through".
"Grafting-from": In this approach, initiating sites are created along a polymer backbone, from which the this compound monomers are polymerized.
"Grafting-onto": This method involves the attachment of pre-synthesized poly(this compound) chains to a functionalized polymer backbone.
"Grafting-through": This strategy utilizes a macromonomer of this compound that can be copolymerized with another monomer to form a graft copolymer.
The choice of method depends on the desired graft density and side-chain length.
Topological and Structural Control in this compound Polymers
Stereoregularity Control (e.g., Isotactic, Atactic)
The stereochemistry of the polymer chain, or tacticity, can significantly influence the physical and chemical properties of poly(this compound). The bulky cyclopropyl group in the 2-position of the pyridine (B92270) ring is expected to play a significant role in directing the stereochemical outcome of the polymerization.
Isotactic: All the cyclopropylpyridine side groups are located on the same side of the polymer backbone.
Syndiotactic: The cyclopropylpyridine side groups are located on alternating sides of the polymer backbone.
Atactic: The cyclopropylpyridine side groups are randomly arranged along the polymer backbone.
The choice of polymerization method and conditions, such as the initiator, solvent, and temperature, can influence the resulting tacticity. For example, anionic polymerization at low temperatures with certain counter-ions is known to favor the formation of isotactic or syndiotactic polymers for other vinyl monomers. The specific conditions required to achieve high stereoregularity in the polymerization of this compound would need to be determined experimentally.
Design of Star-Branched and Network Polymers
Star-Branched Polymers: Star polymers consist of multiple linear polymer arms radiating from a central core. The synthesis of star polymers of poly(this compound) can be approached through two primary methods: "arm-first" and "core-first".
"Arm-first" method: In this technique, living poly(this compound) chains are synthesized first and then reacted with a multifunctional linking agent that serves as the core.
"Core-first" method: This approach involves the use of a multifunctional initiator from which the polymer arms are grown simultaneously.
Star polymers exhibit unique solution and bulk properties compared to their linear counterparts of the same molecular weight, such as lower viscosity and a more compact structure.
Network Polymers: Polymer networks, or thermosets, are formed by crosslinking polymer chains, resulting in a three-dimensional structure. For poly(this compound), crosslinking could be achieved by copolymerizing this compound with a small amount of a divinyl comonomer. Alternatively, the cyclopropyl group itself could potentially be used as a site for crosslinking reactions under specific conditions, such as through ring-opening reactions. The degree of crosslinking can be controlled to tune the mechanical properties of the resulting material, ranging from soft gels to rigid solids.
Volume Change Phenomena in Polymerization Processes
A significant challenge in many polymerization processes is the volume shrinkage that occurs as monomers are converted into a denser polymer structure. This shrinkage can lead to internal stresses, microcracks, and dimensional inaccuracies in the final product. The polymerization of this compound presents an interesting case due to the presence of the cyclopropyl ring.
Vinyl polymerization of the 5-vinyl group is expected to result in a volume contraction, which is typical for the conversion of a monomer to a polymer. However, the cyclopropyl group offers the potential for ring-opening polymerization. The opening of a strained ring structure can lead to a significant increase in volume. acs.org
Table 2: Comparison of Expected Volume Changes in Polymerization
| Polymerization Type | Monomer | Expected Volume Change | Rationale |
| Vinyl Polymerization | This compound | Contraction | Conversion of van der Waals distances to covalent bonds. |
| Ring-Opening Polymerization | This compound | Expansion | Relief of ring strain in the cyclopropyl group. |
| Combined Polymerization | This compound | Dependent on reaction conditions | The net volume change will be a balance between the two competing processes. |
Further research is needed to investigate the conditions under which the ring-opening polymerization of the cyclopropyl group in this compound can be controlled and exploited to mitigate polymerization shrinkage.
Exploration of Derivatives and Functional Materials Based on 2 Cyclopropyl 5 Vinylpyridine
Synthesis of Modified 2-Cyclopropyl-5-vinylpyridine Structures
The chemical architecture of this compound can be systematically altered to fine-tune its electronic and chemical properties. These modifications are primarily focused on the pyridine (B92270) ring, leveraging established synthetic methodologies to introduce new functionalities.
Introduction of Electron-Withdrawing/Donating Groups
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring of this compound is a key strategy for modulating its reactivity and the properties of its subsequent polymers. The inherent electronic nature of the pyridine ring, combined with the weakly electron-donating character of the cyclopropyl (B3062369) substituent, influences the regioselectivity of these modifications.
Reactions such as nitration, halogenation, and sulfonation can be employed to install electron-withdrawing groups. Conversely, groups like amino and alkoxy functionalities can be introduced to donate electron density to the aromatic system. The choice of substituent significantly impacts the pKa of the pyridine nitrogen, which is a critical parameter for applications involving pH-responsiveness. For instance, electron-withdrawing groups decrease the basicity of the nitrogen atom, while electron-donating groups increase it. In related cyclopropyl-aryl systems, the introduction of EWGs has been shown to enhance certain inhibitory activities, demonstrating the profound impact of such substitutions on molecular function nih.gov.
Table 1: Influence of Substituents on the Properties of the this compound Ring
| Substituent Group | Classification | Potential Position on Pyridine Ring | Expected Effect on Pyridine Nitrogen Basicity |
|---|---|---|---|
| Nitro (-NO₂) | Strong Electron-Withdrawing | 3 or 4 | Decrease |
| Chloro (-Cl) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | 3, 4, or 6 | Decrease |
| Amino (-NH₂) | Strong Electron-Donating | 3, 4, or 6 | Increase |
| Methoxy (-OCH₃) | Electron-Donating | 3, 4, or 6 | Increase |
Heterocyclic Ring Incorporations through Reaction Pathways
The this compound scaffold can be further elaborated by incorporating additional heterocyclic rings. These modifications can create complex, polycyclic structures with unique photophysical, electronic, or medicinal properties. The cyclopropyl group itself imparts beneficial characteristics such as metabolic stability and enhanced potency in various drug molecules apolloscientific.co.uk.
One primary pathway for this is through cycloaddition reactions involving the vinyl group. As a dienophile, the vinyl group can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes to form new six-membered rings. Furthermore, transition-metal-catalyzed cycloadditions are a powerful tool for constructing a variety of carbocyclic and heterocyclic systems from vinylcyclopropane derivatives pku.edu.cn. The pyridine nitrogen also offers a reactive site for annulation reactions, allowing for the fusion of new rings onto the existing pyridine core. These synthetic strategies open avenues to novel ligands, catalysts, and functional dyes based on the core structure.
Functional Polymers and Nanomaterials from this compound
The presence of the vinyl group enables this compound to act as a monomer for the synthesis of a wide range of functional polymers. These polymers can be homopolymers or copolymers, where other monomers like styrene or methyl methacrylate are incorporated to further tailor the material's properties wikipedia.org. The resulting poly(this compound) and its copolymers exhibit stimuli-responsive behaviors, making them suitable for advanced applications.
Development of pH-Responsive Membranes and Films
Polymers derived from vinylpyridines are well-known for their pH-responsive nature rsc.org. The nitrogen atom on the pyridine ring has a pKa of approximately 4.7-5.0 in its polymerized form nih.govrsc.org. In aqueous solutions with a pH below this value, the nitrogen atom becomes protonated, leading to electrostatic repulsion between the polymer chains and causing the material to swell. At a pH above the pKa, the nitrogen is deprotonated and neutral, causing the polymer to become hydrophobic and collapse or shrink.
This swelling-shrinking behavior is the basis for creating pH-responsive membranes and films dtic.mil. By cross-linking the polymer chains, stable hydrogel membranes can be fabricated. The pore size of these membranes can be reversibly controlled by changing the pH of the surrounding environment dtic.mil. At low pH, the swollen membrane has larger pores, allowing for higher permeability, while at high pH, the collapsed state results in smaller pores and reduced permeability. Copolymers of vinylpyridine with monomers like butyl methacrylate have been specifically developed for pH-responsive coatings pharmaexcipients.com.
Applications in Separation and Filtration Technologies
The ability to dynamically control membrane porosity through pH makes these materials highly valuable for separation and filtration technologies. These "smart" membranes can be used for size-selective separation of molecules or particles. For instance, a mixture could be passed through the membrane in its collapsed state (high pH), retaining larger components. Subsequently, by lowering the pH, the membrane swells, opening the pores to release the trapped components or allow for the passage of different molecules. This on-demand control over permeability is advantageous for applications in water purification, biotechnology, and controlled release systems dtic.mil.
Utilization in Ion Exchange Resins and Adsorbents
Ion exchange resins are insoluble polymer matrices that can exchange particular ions in a solution with other ions wikipedia.orgsigmaaldrich.com. Polymers based on vinylpyridines are excellent candidates for creating anion exchange resins dntb.gov.ua.
Weak Base Anion Exchangers : The un-modified pyridine nitrogen in the polymer is a weak base and can adsorb anions from acidic solutions.
Strong Base Anion Exchangers : The pyridine nitrogen can be quaternized by reacting the polymer with an alkyl halide (e.g., methyl iodide). This process introduces a permanent positive charge on the nitrogen, creating a strong base anion exchange site that is effective across a wide pH range.
These resins, often prepared as porous beads to maximize surface area, are used extensively in purification processes. For example, polyvinylpyridine-based resins have been evaluated for the recovery and purification of valuable elements like plutonium from nitric acid solutions, where they show high stability and efficiency osti.gov. The cyclopropyl group in poly(this compound) would likely enhance the resin's hydrophobicity and modify its interaction with organic molecules, potentially creating adsorbents with unique selectivity.
Table 2: Properties of Ion Exchange Resins Based on a Vinylpyridine Backbone
| Resin Type | Functional Group | Mechanism | Operating pH Range | Typical Applications |
|---|---|---|---|---|
| Weak Base Anion Exchanger | Pyridine Nitrogen (-C₅H₄N) | Adsorbs anions via protonation of the nitrogen in acidic conditions. | Acidic (pH < 6) | Acid adsorption, removal of strong mineral acids. |
| Strong Base Anion Exchanger (Type I) | Quaternary Ammonium Salt (-C₅H₄N⁺-R Cl⁻) | Ion exchange via permanently charged quaternary nitrogen. | Wide (pH 0-14) | Water demineralization, purification of pharmaceuticals, metal recovery osti.gov. |
Design of Catalytic Materials (e.g., Polymer-Supported Catalysts)
The vinyl group in this compound makes it a suitable monomer for polymerization and copolymerization, leading to the creation of polymer-supported catalysts. This approach involves immobilizing catalytically active species onto a polymer backbone, which offers advantages such as ease of separation from the reaction mixture and the potential for catalyst recycling.
Polymers derived from vinylpyridine compounds, such as poly(4-vinylpyridine), have been successfully used as supports for various metal catalysts. These polymers can be functionalized to anchor metal complexes, leading to robust and reusable catalytic systems. For instance, poly(4-vinylpyridine) has been utilized as a support for iodine, creating a recoverable catalyst for the regioselective ring-opening of epoxides rsc.org. Similarly, copolymers of 4-vinylpyridine and divinylbenzene have been employed to create microporous polymer nanoparticles that can electrostatically bind anionic metal complexes, such as the rhodium(I) catalyst for methanol carbonylation whiterose.ac.uk.
While specific research detailing the use of poly(this compound) as a catalyst support is not extensively documented in the reviewed literature, the established methodologies for other vinylpyridine-based polymers provide a strong foundation for its potential application. The synthesis would likely involve the polymerization of the this compound monomer, followed by the introduction of a catalytically active metal center. The properties of the resulting polymer, such as its porosity and swelling behavior, would be crucial for its catalytic performance.
Table 1: Examples of Polymer-Supported Catalysts based on Vinylpyridine Derivatives
| Polymer Support | Catalytic Species | Application | Reference |
| Poly(4-vinylpyridine) | Iodine | Ring opening of epoxides | rsc.org |
| Poly(4-vinylpyridine-co-divinylbenzene) | Rhodium(I) complex | Methanol carbonylation | whiterose.ac.uk |
| Poly(4-vinylpyridine) | Sulfuric Acid | Acetylation reactions | semanticscholar.org |
This table is based on data for related vinylpyridine compounds, illustrating the potential applications for polymers derived from this compound.
Fabrication of Composites with Metal Oxides (TiO₂, ZnO) for Environmental Remediation Studies
Composites of polymers with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) are of significant interest for environmental remediation due to their photocatalytic properties. These materials can degrade organic pollutants in water and air under irradiation. The polymer matrix in these composites serves to disperse and stabilize the metal oxide nanoparticles, preventing their agglomeration and facilitating their application in various forms, such as films and coatings.
The fabrication of such composites typically involves dispersing the metal oxide nanoparticles within a polymer solution or monomer mixture, followed by polymerization or casting. For example, TiO₂ nanoparticles have been incorporated into low-density polyethylene (LDPE) to create floating photocatalysts for the degradation of organic contaminants in water researchgate.net. Similarly, ZnO nanoparticles have been compounded with polypropylene to create nanocomposites with photocatalytic and antibacterial properties scielo.br. The effectiveness of these composites depends on factors such as the concentration of the metal oxide, its dispersion within the polymer matrix, and the interfacial interaction between the two components.
Although direct studies on composites fabricated specifically with this compound and metal oxides were not found in the reviewed literature, the general principles of creating polymer/metal oxide composites are well-established. A polymer derived from this compound could potentially serve as a matrix for TiO₂ or ZnO nanoparticles. The pyridine functionality in the polymer could offer specific interactions with the metal oxide surface, potentially influencing the composite's photocatalytic activity. Such composites could be investigated for the degradation of various environmental pollutants.
Ligand Design and Coordination Chemistry
The pyridine nitrogen atom in this compound makes it a potential ligand for coordination to metal ions. The electronic and steric properties of the substituents on the pyridine ring, in this case, the cyclopropyl and vinyl groups, play a crucial role in determining the properties of the resulting metal complexes.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complex's structure and properties are influenced by the metal ion, the ligand-to-metal ratio, the counter-ion, and the reaction conditions.
For the analogous compound, 2-vinylpyridine (B74390), a variety of metal complexes have been synthesized. For instance, cycloplatinated(II) complexes of 2-vinylpyridine have been prepared and their photophysical properties investigated nih.govresearchgate.netmdpi.com. The synthesis involved the reaction of a platinum precursor with 2-vinylpyridine, followed by the introduction of other ligands. While specific examples of metal complexes with this compound are not detailed in the provided search results, it is anticipated that it would form stable complexes with a range of transition metals in a similar fashion to other substituted pyridines. The presence of the vinyl group also opens up the possibility of post-coordination polymerization to form metallopolymers.
Investigation of Ligand Properties and Coordination Modes
The properties of a ligand, such as its donor strength and steric bulk, are critical in determining the stability, structure, and reactivity of its metal complexes. The pyridine nitrogen in this compound is the primary coordination site. The electronic nature of the cyclopropyl and vinyl substituents will influence the electron density on the nitrogen atom and thus its basicity and donor strength.
The coordination modes of pyridine-based ligands are typically monodentate, binding to the metal center through the nitrogen atom. However, the vinyl group in this compound could potentially participate in coordination, leading to more complex coordination modes, although this is less common for simple vinyl groups. The steric hindrance imposed by the cyclopropyl group at the 2-position is also an important factor that will influence the geometry of the resulting metal complexes. Studies on sterically encumbered pyridine ligands, such as 2,5-dimesitylpyridine, have shown that the substitution pattern significantly affects the coordination properties and the stability of the resulting complexes nih.gov. A detailed investigation into the coordination chemistry of this compound would be necessary to fully elucidate its ligand properties and preferred coordination modes.
Advanced Characterization and Computational Studies of 2 Cyclopropyl 5 Vinylpyridine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. By analyzing the interaction of a molecule with electromagnetic radiation, specific information about its functional groups, connectivity, and electronic environment can be obtained. For 2-Cyclopropyl-5-vinylpyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy would be employed for complete structural verification.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring, the vinyl group, and the cyclopropyl (B3062369) group. The predicted chemical shifts and multiplicities are based on the analysis of similar structures. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The vinyl group protons would exhibit a characteristic set of signals, including a downfield methine proton coupled to two geminal protons. The cyclopropyl protons are highly shielded and would appear in the upfield region (typically δ 0.5-2.0 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show 10 distinct signals corresponding to its 10 carbon atoms (assuming molecular symmetry does not result in equivalences). Aromatic and vinyl carbons would resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the cyclopropyl ring would be found in the upfield region (δ 5-20 ppm).
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments.
COSY would show correlations between protons that are coupled to each other, confirming the arrangement of protons on the pyridine ring and within the vinyl and cyclopropyl groups.
HSQC would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information to link the cyclopropyl and vinyl groups to the correct positions on the pyridine ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine Ring-H | 7.0 - 8.5 | 120 - 155 |
| Vinyl -CH= | 6.5 - 6.8 | 130 - 140 |
| Vinyl =CH₂ | 5.3 - 6.0 | 115 - 125 |
| Cyclopropyl -CH- | 1.8 - 2.2 | 15 - 25 |
Note: The table presents predicted chemical shift ranges. Actual experimental values may vary.
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected peaks include C-H stretching from the aromatic, vinyl, and cyclopropyl groups, C=C and C=N stretching vibrations from the pyridine ring and vinyl group, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C bond of the vinyl group, often produce strong Raman signals, whereas they may be weak in the IR spectrum.
Key Predicted Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | IR, Raman |
| C=C and C=N Stretch (Ring & Vinyl) | 1550 - 1650 | IR, Raman |
| Vinyl C-H Bend (out-of-plane) | 900 - 1000 | IR |
Note: This table is based on characteristic frequencies for the given functional groups.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 145.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals from the parent ion, such as the loss of an ethylene (B1197577) molecule from the vinyl group or cleavage of the cyclopropyl ring.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (vinyl group conjugated with the pyridine ring), typically exhibit strong absorption in the UV region due to π → π* transitions. The presence of the cyclopropyl group, which can extend conjugation through hyperconjugation, may cause a slight shift in the wavelength of maximum absorption (λmax) compared to 5-vinylpyridine. The absorption spectrum is a key parameter for understanding the electronic properties of the molecule.
Chromatographic and Thermal Analysis of Polymers
When this compound is polymerized, the resulting poly(this compound) requires characterization to determine its macroscopic properties, which are heavily influenced by its molecular weight and molecular weight distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing polymers. polymersource.ca It separates polymer chains based on their hydrodynamic volume in solution. shimadzu.com Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com
By calibrating the GPC system with polymer standards of known molecular weight, the molecular weight distribution of a poly(this compound) sample can be determined. The analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of the polymer sample divided by the total number of moles of polymer chains.
Weight-average molecular weight (Mw): An average that is biased towards heavier polymer chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies that all polymer chains are of the same length, while higher values indicate a broader distribution. polymersource.ca
For context, GPC analysis of the closely related poly(2-vinylpyridine) yields well-defined data on these parameters, which are crucial for quality control and for relating polymer structure to its physical properties.
Illustrative GPC Data for Poly(2-Vinyl Pyridine) Standards
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| P2VP 3K | 3,300 | 3,700 | 1.13 |
| P2VP 5K | 5,300 | 5,600 | 1.06 |
| P2VP 10K | 9,800 | 10,500 | 1.08 |
| P2VP 22K | 22,400 | 24,400 | 1.09 |
Source: Data adapted from Polymer Source, Inc. for poly(2-vinyl pyridine). polymersource.ca This table is illustrative of the type of data obtained from a GPC analysis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-vinylpyridine (B74390) |
| 2-cyclopropylpyridine (B3349194) |
| 5-vinylpyridine |
| poly(this compound) |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
No data is currently available in the searched scientific literature regarding the thermal transitions of this compound as determined by Differential Scanning Calorimetry. Such an analysis would provide valuable information on melting point, glass transition temperature, and other phase changes.
X-ray Diffraction Techniques
Single Crystal X-ray Diffraction for Solid-State Structure
A crystallographic study of this compound using Single Crystal X-ray Diffraction has not been found in the public domain. This technique would be essential to determine its precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.
Grazing Incidence X-ray Diffraction (GIXRD) for Film Characterization
There are no available studies on the characterization of this compound thin films using Grazing Incidence X-ray Diffraction. GIXRD would be employed to understand the molecular orientation and packing of the compound when deposited as a thin film on a substrate.
Microscopic Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology
The surface morphology of this compound, typically investigated by Scanning Electron Microscopy, has not been documented in the surveyed scientific literature. SEM images would provide insight into the surface topography and microstructure of the material in its solid form or as a film.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to investigate the morphology and nanostructure of polymeric materials. For polymers derived from vinylpyridine monomers, such as those structurally related to this compound, TEM provides direct visualization of the nanoscale organization. When these monomers are incorporated into block copolymers, they can self-assemble into highly ordered microphase-separated structures.
Research on analogous poly(vinylpyridine)-based block copolymers demonstrates the utility of TEM in revealing these morphologies. For instance, studies on poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers have used TEM to identify various phases, including lamellar, cylindrical, and spherical structures, with domain sizes typically ranging from 15 to 39 nm. mdpi.com The resulting images provide critical information on the spatial arrangement of the different polymer blocks, which is dictated by factors such as the volume fraction of each block and the repulsive forces between them. mdpi.com
To prepare samples for TEM analysis, polymers are often freeze-dried, embedded in a resin, and then cut into ultra-thin slices (70–100 nm thick). nih.gov This microtomy process allows the electron beam to pass through the sample, generating a high-resolution, two-dimensional projection of the internal nanostructure. The contrast in TEM images of block copolymers arises from the difference in electron density between the constituent polymer blocks. This technique is frequently complemented by other methods like Scanning Electron Microscopy (SEM) and Small-Angle X-ray Scattering (SAXS) to provide a comprehensive understanding of the material's morphology. mdpi.comnih.gov For polymers of this compound, TEM would be indispensable for characterizing the nanostructures formed in block copolymers or other complex architectures, guiding the design of materials with tailored properties.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides profound insights into the molecular properties and behavior of compounds like this compound, bridging the gap between molecular structure and macroscopic properties. Theoretical modeling techniques are essential for understanding electronic characteristics, conformational dynamics, and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govcmu.edu For this compound, DFT calculations can elucidate fundamental properties that govern its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
DFT is also employed to calculate various global reactivity descriptors, which quantify the molecule's response to chemical reactions. mdpi.comresearchgate.net These descriptors provide a systematic way to analyze and predict reactivity. researchgate.netnih.gov
Table 1: Predicted Global Reactivity Descriptors for a Pyridine Derivative (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Electronic Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. researchgate.netnih.gov |
| Global Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. researchgate.net |
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby identifying the most active sites for chemical reactions. mdpi.com
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials. researchgate.net By solving the classical equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions and conformational changes over time. researchgate.netnih.gov For an individual this compound molecule, MD simulations can explore its conformational landscape, identifying stable geometries and the energy barriers between them.
When applied to polymers derived from this compound, MD simulations offer insights into the macroscopic properties of the material based on its atomistic structure. researchgate.netrsc.org These simulations can model amorphous polymer configurations and are used to predict important physical properties. researchgate.net For instance, by simulating the polymer's response to changes in temperature, the glass transition temperature (Tg) can be estimated. mdpi.com Similarly, by applying virtual mechanical stress to the simulated polymer system, mechanical properties such as the Young's modulus and Poisson's ratio can be calculated. mdpi.com All-atom MD simulations have become a cornerstone in studying a wide variety of polymer systems, helping to unravel the behavior of the polymer chains and their interaction with surrounding molecules. rsc.orgmdpi.com
Table 2: Properties Obtainable from MD Simulations of Poly(this compound) (Illustrative)
| Property | Simulation Method | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | Cooling simulations and analyzing density-temperature plots. mdpi.com | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |
| Young's Modulus | Applying uniaxial strain and measuring the stress response. mdpi.com | Measures the stiffness of the material. |
| Poisson's Ratio | Measuring transverse contraction during axial strain. mdpi.com | Describes the material's tendency to contract in directions perpendicular to the applied force. |
| Chain Conformation | Analysis of dihedral angles and end-to-end distance over time. | Characterizes the spatial arrangement and flexibility of polymer chains. |
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. mdpi.com These methods can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By locating the transition state structure, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. nih.gov
For this compound, this approach can be applied to various transformations, such as its polymerization, the modification of its cyclopropyl group, or reactions involving the pyridine nitrogen. An automated reaction path search can exhaustively explore possible reaction pathways, potentially discovering novel reactions or unexpected mechanisms. nih.govresearchgate.net This computational approach allows for the ab initio prediction of reaction outcomes by tracing reaction paths and using kinetics to narrow down the most feasible routes. nih.gov Such calculations provide a detailed, step-by-step understanding of how atomic rearrangements occur, which is often difficult to obtain through experimental means alone. researchgate.net
Quantum chemical calculations are widely used to predict spectroscopic parameters, providing a powerful tool for structure verification and analysis. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. researchgate.netsu.se Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. researchgate.net These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, these calculations can predict the full ¹H and ¹³C NMR spectra. Comparing the predicted spectrum with experimental data serves as a stringent test of the proposed molecular structure. acs.org Discrepancies between calculated and observed shifts can point to errors in structural assignment or suggest the presence of specific conformational or solvent effects. nih.gov This combined experimental and computational approach, sometimes referred to as NMR crystallography, has become a standard for the reliable structural elucidation of organic molecules. nih.gov Studies on related cyclopropyl-containing compounds have shown that NMR can confirm the preservation of the cyclopropyl ring during enzymatic reactions by tracking its characteristic proton resonances. researchgate.net
Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| Pyridine C2 | 158.5 | Data not available | - | - |
| Pyridine C3 | 120.1 | Data not available | 7.50 | Data not available |
| Pyridine C4 | 135.2 | Data not available | 7.75 | Data not available |
| Pyridine C5 | 132.8 | Data not available | - | - |
| Pyridine C6 | 149.3 | Data not available | 8.50 | Data not available |
| Vinyl CH | 136.1 | Data not available | 6.70 | Data not available |
| Vinyl CH₂ | 115.9 | Data not available | 5.40, 5.95 | Data not available |
| Cyclopropyl CH | 16.5 | Data not available | 1.90 | Data not available |
| Cyclopropyl CH₂ | 9.8 | Data not available | 0.70, 1.00 | Data not available |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated by computational prediction methods.
Conclusion and Outlook
Summary of Key Research Findings and Contributions
While dedicated research on 2-Cyclopropyl-5-vinylpyridine is not extensively documented, a synthesis of knowledge from related compounds allows for a speculative summary of its likely chemical characteristics and contributions. The presence of the vinyl group suggests a high propensity for polymerization and copolymerization, similar to the well-documented behavior of 2-vinylpyridine (B74390). wikipedia.org This makes this compound a potentially valuable monomer for the creation of specialty polymers. The incorporation of the cyclopropyl (B3062369) group could impart unique properties to these polymers, such as altered thermal stability, and mechanical characteristics.
The cyclopropyl group itself is a source of chemical reactivity. Cyclopropanes with adjacent electron-withdrawing groups can act as electrophiles, undergoing ring-opening reactions. nih.gov The pyridine (B92270) ring, being electron-withdrawing, could activate the cyclopropyl group towards nucleophilic attack under certain conditions, opening pathways to more complex molecular architectures.
Furthermore, the synthesis of the parent compound, 2-cyclopropylpyridine (B3349194), has been reported in the scientific literature, providing a foundational methodology for the potential synthesis of this compound. sci-hub.seacs.org Building upon established methods for introducing a vinyl group to the pyridine ring, such as the dehydrogenation of an ethyl-substituted precursor or the condensation of a methylpyridine with formaldehyde (B43269), a viable synthetic route to this compound can be proposed. wikipedia.orggoogle.comnih.gov
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current scarcity of direct experimental data. The development of a robust and scalable synthesis is the first hurdle to be overcome. While methods for the synthesis of related compounds exist, optimizing these for the specific substitution pattern of this compound will require dedicated research to maximize yield and purity.
Another challenge lies in controlling the reactivity of the two functional groups. The vinyl group is prone to polymerization, which may need to be suppressed during synthesis and storage. wikipedia.org Conversely, the desired reactivity of the cyclopropyl ring may require specific activation conditions to avoid unwanted side reactions.
Despite these challenges, the opportunities presented by this compound are significant. The combination of a polymerizable group with a reactive three-membered ring offers the potential for the development of novel materials with tailored properties. For instance, polymers derived from this monomer could be cross-linked through the cyclopropyl group, leading to materials with enhanced durability and chemical resistance.
The unique electronic and steric properties of the cyclopropyl group could also be exploited in the design of new ligands for catalysis or as building blocks in the synthesis of complex organic molecules. The global market for high-purity 2-vinylpyridine is experiencing growth, driven by its use in polymer synthesis and as an organic intermediate, suggesting a potential commercial interest in novel vinylpyridine derivatives with enhanced functionalities. archivemarketresearch.com
Promising Avenues for Future Academic Inquiry and Innovation
The exploration of this compound opens up several promising avenues for future research and innovation.
Synthesis and Characterization:
Development of an optimized synthetic route: A systematic investigation into the most efficient method for the synthesis of this compound is a critical first step. This would involve comparing different strategies for the introduction of both the cyclopropyl and vinyl groups onto the pyridine core.
Full spectroscopic and physical characterization: A thorough analysis of the compound's properties, including its NMR, IR, and mass spectra, as well as its melting and boiling points, is necessary to establish a baseline for future studies.
Polymer Science and Materials Chemistry:
Homopolymerization and copolymerization studies: Investigating the polymerization behavior of this compound, both on its own and with other monomers, could lead to the creation of new polymers with unique properties. The influence of the cyclopropyl group on the polymer's characteristics would be of particular interest.
Post-polymerization modification: The reactivity of the cyclopropyl group in the polymer backbone could be exploited for cross-linking or functionalization, allowing for the fine-tuning of material properties.
Organic Synthesis and Medicinal Chemistry:
Exploration of ring-opening reactions: A detailed study of the reactivity of the cyclopropyl group towards various nucleophiles could uncover new synthetic methodologies for the preparation of functionalized pyridine derivatives.
Application as a scaffold for bioactive molecules: The unique three-dimensional structure imparted by the cyclopropyl group could be of interest in the design of new pharmaceutical or agrochemical compounds.
Computational Chemistry:
Theoretical studies of reactivity and properties: Computational modeling could provide valuable insights into the electronic structure, reactivity, and potential applications of this compound, guiding experimental efforts.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Cyclopropyl-5-vinylpyridine in laboratory settings?
- Methodological Answer :
- Use closed systems or local exhaust ventilation to minimize inhalation exposure .
- Wear vapor respirators, nitrile gloves, and safety glasses; consider face shields and protective clothing for high-risk procedures .
- Store in cool, dry conditions away from ignition sources, and avoid dust formation to reduce combustion risks .
- For spills, evacuate the area, use non-sparking tools for cleanup, and prevent entry into drains or watercourses .
Q. What synthetic methods are commonly employed for the preparation of this compound?
- Methodological Answer :
- Utilize cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to introduce cyclopropyl and vinyl groups to the pyridine core. Optimize catalysts (e.g., Pd/C or Ni-based systems) and reaction solvents (e.g., DMF or THF) for yield enhancement .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Validate product identity through NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak area |
| ¹H/¹³C NMR | Structural confirmation | Chemical shifts, coupling constants |
| X-ray crystallography | 3D conformation analysis | Crystal lattice parameters |
Advanced Research Questions
Q. How do the electronic properties of the cyclopropyl and vinyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites .
- Compare reaction kinetics with analogous pyridine derivatives (e.g., 5-Chloro-2-vinylpyridine) under identical conditions to isolate substituent effects .
- Use cyclic voltammetry to measure redox potentials and correlate with catalytic activity .
Q. What strategies can be implemented to resolve contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer :
- Conduct systematic stability studies using controlled pH buffers (e.g., 1–13 range) and monitor degradation via UV-Vis spectroscopy or LC-MS .
- Apply Arrhenius kinetics to predict shelf-life under different storage temperatures. Replicate experiments across independent labs to validate findings .
- Use multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., trace metal impurities) .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Approaches :
- Molecular docking (e.g., AutoDock Vina) to screen binding affinity with enzyme active sites (e.g., kinases or GPCRs).
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein stability over time .
- Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
- Report force field parameters and simulation conditions to enable replication .
Notes on Data Gaps and Replication
- Toxicity and Environmental Impact : Current SDS data for similar pyridine derivatives (e.g., 2-Hexyl-6-phenylpyridine) lack comprehensive toxicity profiles . Researchers should conduct Daphnia magna acute toxicity tests and OECD 301 biodegradability assays to fill these gaps .
- Generalization of Findings : Design studies to distinguish between context-specific outcomes (e.g., solvent-dependent reactivity) and generalizable principles (e.g., substituent electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
